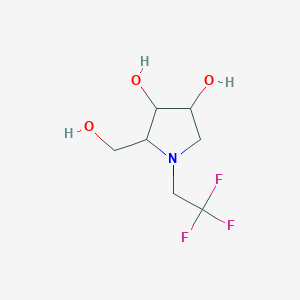
2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol (HTP) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HTP is a derivative of pyrrolidine, which is a heterocyclic organic compound commonly found in natural products and pharmaceuticals. HTP has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Wirkmechanismus
The mechanism of action of 2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol is not fully understood. However, it is believed that 2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol exerts its biological activities by modulating various signaling pathways. 2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation. 2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol also activates the p38 MAPK pathway, which is involved in cell proliferation and apoptosis. Furthermore, 2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol has been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemische Und Physiologische Effekte
2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. 2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol has also been shown to induce apoptosis in cancer cells and inhibit cell proliferation. Additionally, 2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol has been found to inhibit the replication of various viruses, including HIV and influenza virus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol in lab experiments is its ability to exhibit multiple biological activities. 2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a versatile compound for various research applications. However, one of the limitations of using 2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research of 2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol. One potential area of research is the development of 2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol-based therapeutics for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is the investigation of 2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol's anti-cancer properties for the development of novel cancer therapies. Additionally, the anti-viral properties of 2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol can be further explored for the development of anti-viral drugs. Further studies are also needed to elucidate the mechanism of action of 2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol and its potential side effects.
Synthesemethoden
The synthesis of 2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol involves the reaction of 2,2,2-trifluoroethylamine with pyrrolidine-3,4-diol in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of 2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol. The purity of the synthesized 2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol can be improved by using various purification techniques, such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. 2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol has also been found to have anti-cancer properties by inducing apoptosis and inhibiting cell proliferation. Additionally, 2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol has been shown to have anti-viral properties by inhibiting the replication of various viruses, including HIV and influenza virus.
Eigenschaften
CAS-Nummer |
188905-44-4 |
|---|---|
Produktname |
2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol |
Molekularformel |
C7H12F3NO3 |
Molekulargewicht |
215.17 g/mol |
IUPAC-Name |
2-(hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C7H12F3NO3/c8-7(9,10)3-11-1-5(13)6(14)4(11)2-12/h4-6,12-14H,1-3H2 |
InChI-Schlüssel |
ITBZTMURQMEUAL-UHFFFAOYSA-N |
SMILES |
C1C(C(C(N1CC(F)(F)F)CO)O)O |
Kanonische SMILES |
C1C(C(C(N1CC(F)(F)F)CO)O)O |
Synonyme |
3,4-Pyrrolidinediol, 2-(hydroxymethyl)-1-(2,2,2-trifluoroethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2,5-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B65935.png)
![(2S,3S)-2-[benzyl-(tert-butoxycarbonylamino)amino]-3-methyl-pentanoate](/img/structure/B65939.png)
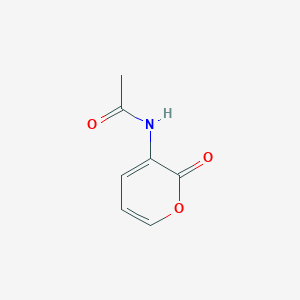
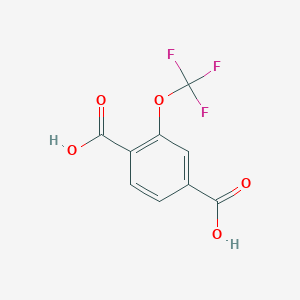
![6-Chloro-2-(4-iodophenyl)imidazo[1,2-b]pyridazine](/img/structure/B65945.png)
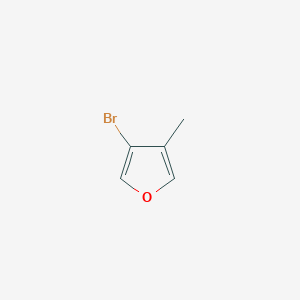
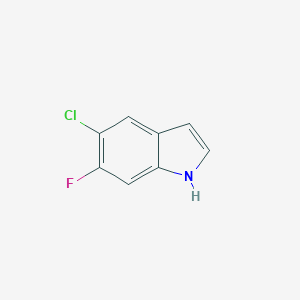
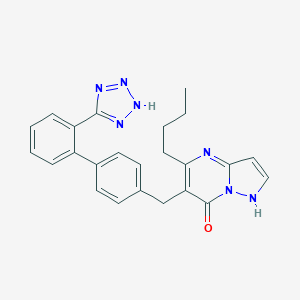
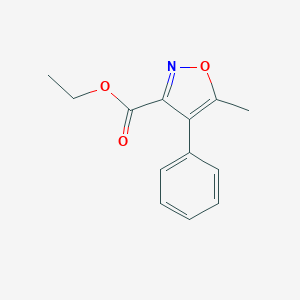
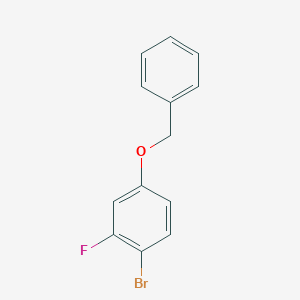
![[2-(2-Methoxy-phenyl)-thiazol-4-YL]-methanol](/img/structure/B65961.png)
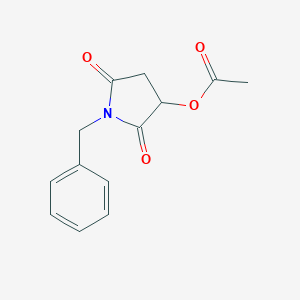
![Tert-butyl benzo[d]thiazol-2-ylcarbamate](/img/structure/B65964.png)
![1H-Pyrrolo[2,3-B]pyridine, 1-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B65965.png)